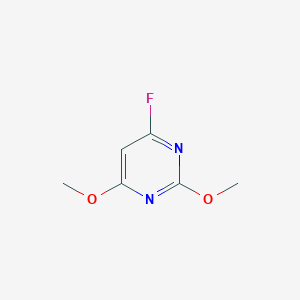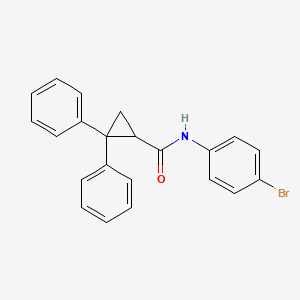![molecular formula C18H17Cl3N4O5S B11708056 2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)
2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of methoxy, trichloro, nitrophenyl, and carbamothioyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methoxy-N-(2,2,2-Trichlor-1-{[(4-Methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamid umfasst in der Regel mehrere Schritte, darunter die Einführung von funktionellen Gruppen und die Bildung von Schlüsselzwischenprodukten. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:
Nitrierung: Einführung der Nitrogruppe in den aromatischen Ring.
Methoxylierung: Addition der Methoxygruppe an den aromatischen Ring.
Trichlormethylierung: Einführung der Trichlormethylgruppe.
Carbamothioylierung: Bildung der Carbamothioylgruppe.
Jeder Schritt erfordert spezielle Reagenzien und Bedingungen, wie z. B. Nitrierungsmittel für die Nitrierung, Methoxylierungsmittel für die Methoxylierung und Trichlormethylierungsmittel für die Trichlormethylierung .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann kontinuierliche Fließreaktoren, fortschrittliche Reinigungsverfahren und strenge Qualitätskontrollen umfassen, um die Industriestandards zu erfüllen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Methoxy-N-(2,2,2-Trichlor-1-{[(4-Methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von funktionellen Gruppen in höhere Oxidationsstufen.
Reduktion: Reduktion von Nitrogruppen zu Aminogruppen.
Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Reagenzien wie Halogene oder Nucleophile unter spezifischen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten speziellen Reagenzien und Bedingungen ab. Beispielsweise kann die Reduktion der Nitrogruppe ein Aminoderivat ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-(2,2,2-Trichlor-1-{[(4-Methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Medizin: Erforscht auf sein therapeutisches Potenzial in der Medikamentenentwicklung.
Industrie: In der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Methoxy-N-(2,2,2-Trichlor-1-{[(4-Methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxy-N-(2,2,2-Trichlor-1-{[(4-Chlor-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamid
- 2-Methoxy-N-(2,2,2-Trichlor-1-{[(4-Methoxyphenyl)carbamothioyl]amino}ethyl)benzamid
- 2-Methoxy-N-(2,2,2-Trichlor-1-{[(4-Nitrophenyl)carbamothioyl]amino}ethyl)benzamid
Einzigartigkeit
Was 2-Methoxy-N-(2,2,2-Trichlor-1-{[(4-Methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamid auszeichnet, ist seine spezifische Kombination von funktionellen Gruppen, die einzigartige chemische Eigenschaften und potenzielle Anwendungen verleihen. Das Vorhandensein von sowohl Methoxy- als auch Nitrophenylgruppen sowie die Trichlormethyl- und Carbamothioylfunktionalitäten machen es zu einer vielseitigen Verbindung für verschiedene Forschungs- und industrielle Zwecke.
Eigenschaften
Molekularformel |
C18H17Cl3N4O5S |
|---|---|
Molekulargewicht |
507.8 g/mol |
IUPAC-Name |
2-methoxy-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H17Cl3N4O5S/c1-29-10-7-8-12(13(9-10)25(27)28)22-17(31)24-16(18(19,20)21)23-15(26)11-5-3-4-6-14(11)30-2/h3-9,16H,1-2H3,(H,23,26)(H2,22,24,31) |
InChI-Schlüssel |
XGYBVJCITQZDHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)
![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)
![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)


![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)
![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
